

Application Notes: **Natamycin** for Fungal Control in Mammalian Cell Culture

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Compound of Interest

Compound Name: *Natamycin*

Cat. No.: *B10753224*

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Introduction

Natamycin, a polyene macrolide antibiotic, is a potent antifungal agent effective against a broad spectrum of yeasts and molds. Its mechanism of action involves binding specifically to ergosterol, a key component of fungal cell membranes. This interaction disrupts membrane function, leading to the inhibition of fungal growth. Unlike mammalian cells, which contain cholesterol instead of ergosterol in their membranes, **natamycin** exhibits selective toxicity towards fungi, making it a valuable tool for controlling fungal contamination in mammalian cell cultures with minimal cytotoxic effects. These application notes provide detailed protocols for the preparation, use, and evaluation of **natamycin** in a research setting.

Data Summary

Quantitative data regarding the properties and efficacy of **natamycin** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Natamycin**

Property	Value	Reference
Molecular Weight	665.72 g/mol	[1]
Solubility in Water	~40 µg/mL	[1]
Solubility in DMSO	>10.75 mg/mL	[2]
Solubility in Methanol	~1 mg/mL	[3]
Isoelectric Point	6.5	[1]

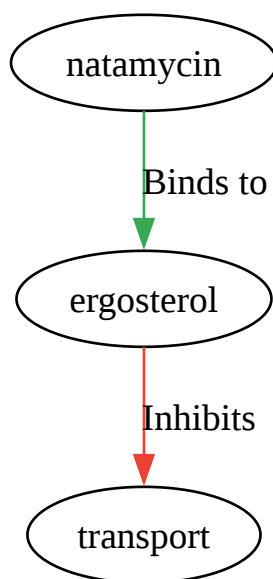
Table 2: Antifungal Spectrum of **Natamycin** (Minimum Inhibitory Concentration - MIC)

Fungal Species	MIC Range (µg/mL)	Reference
Aspergillus flavus	32	
Aspergillus fumigatus	2	
Candida albicans	1.0 - 5.0	
Fusarium solani	4	
Penicillium spp.	0.5 - 6.0	
Saccharomyces cerevisiae	1.0 - 5.0	

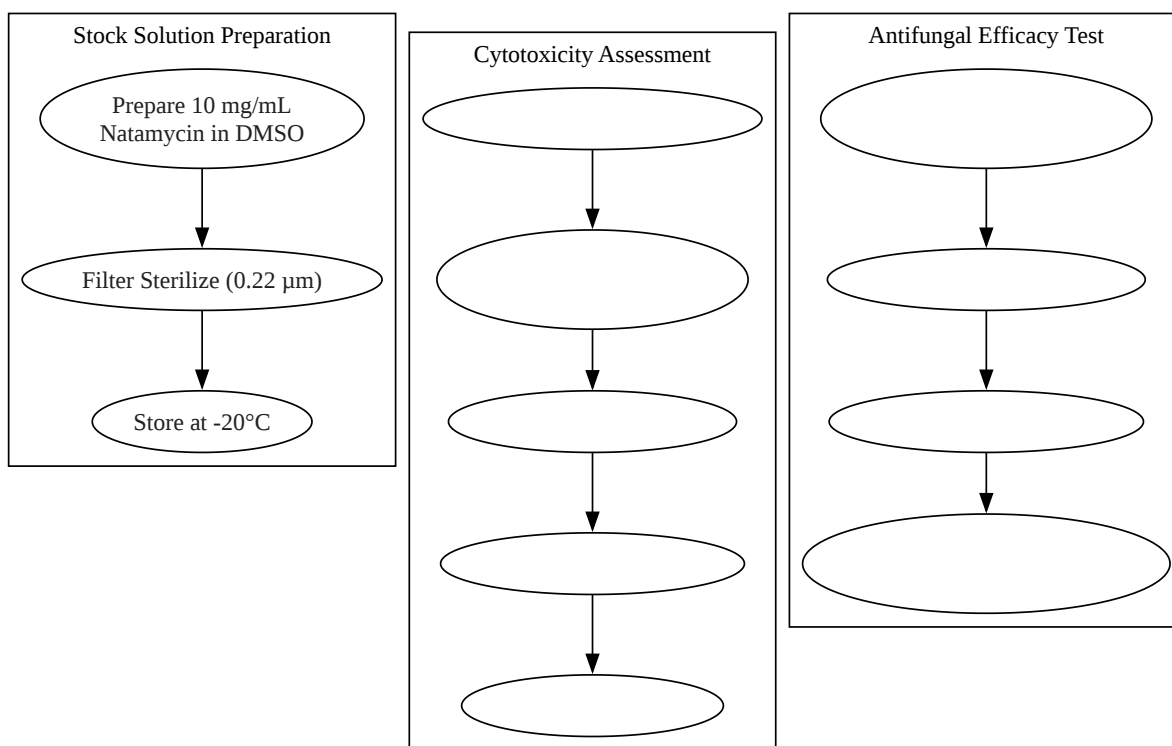
Table 3: Stability of **Natamycin** in Aqueous Solution

Condition	Stability	Reference
pH 4-8	Relatively stable	
Storage at 4°C in dark	Stable for up to 14 days	
Fluorescent light (1000 lx)	Complete degradation in 24 hours	
UV radiation (90 min)	Inactivated	
Heating at 100°C	Stable for several hours	
Autoclaving (121°C, 15 min)	37.85% loss of activity	

Signaling Pathway and Experimental Workflow



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Experimental Protocols

Protocol 1: Preparation of Natamycin Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of **natamycin** in dimethyl sulfoxide (DMSO).

Materials:

- **Natamycin** powder (purity >95%)

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, light-protecting microcentrifuge tubes
- Sterile 0.22 µm syringe filter

Procedure:

- In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of **natamycin** powder and transfer it to a sterile microcentrifuge tube.
- Add 1 mL of cell culture grade DMSO to the tube.
- Vortex the tube until the **natamycin** is completely dissolved. Gentle warming at 37°C for 10 minutes can aid dissolution.
- Sterilize the **natamycin** stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.

Protocol 2: Determination of Natamycin Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effect of **natamycin** on a mammalian cell line (e.g., CHO, HeLa, Hybridoma) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

- **Natamycin** stock solution (10 mg/mL in DMSO)
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS), sterile
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **Natamycin** Treatment:
 - Prepare serial dilutions of the **natamycin** stock solution in complete culture medium. A typical concentration range to test would be from 0.1 to 100 μ g/mL. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
 - After 24 hours of incubation, carefully remove the medium from the wells and add 100 μ L of the prepared **natamycin** dilutions to the respective wells. Include wells with medium only as a blank and wells with cells and medium without **natamycin** as a negative control.
 - Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:

- After the 48-hour incubation, add 10 μ L of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium containing MTT from each well.
- Add 100 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a multi-well spectrophotometer.
 - Calculate the percentage of cell viability for each **natamycin** concentration relative to the untreated control cells.
 - Plot the cell viability against the **natamycin** concentration to determine the IC₅₀ value (the concentration of **natamycin** that inhibits 50% of cell growth).

Protocol 3: Antifungal Efficacy of Natamycin in a Contaminated Cell Culture

This protocol provides a method to evaluate the effectiveness of **natamycin** in eliminating a common fungal contaminant, *Aspergillus fumigatus*, from a hybridoma cell culture.

Materials:

- Hybridoma cell line
- Complete hybridoma culture medium
- *Aspergillus fumigatus* spore suspension (concentration determined by hemocytometer)
- **Natamycin** stock solution (10 mg/mL in DMSO)

- 24-well cell culture plates
- Trypan blue solution
- Hemocytometer
- Inverted microscope

Procedure:

- **Cell Culture and Contamination:**
 - Seed hybridoma cells in a 24-well plate at a density of 1×10^5 cells/mL in 1 mL of complete culture medium.
 - Inoculate the wells (except for the negative control wells) with *Aspergillus fumigatus* spores to a final concentration of 1×10^3 spores/mL.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the fungal growth to establish.
- **Natamycin Treatment:**
 - After 24 hours, treat the contaminated wells with different concentrations of **natamycin** (e.g., 5, 10, 20 µg/mL). Include an untreated contaminated control and an uncontaminated, untreated control.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
- **Monitoring and Assessment:**
 - Visually inspect the cultures daily for up to 7 days using an inverted microscope. Observe the morphology and proliferation of the hybridoma cells and the presence of fungal hyphae.
 - At specific time points (e.g., day 3, 5, and 7), perform the following:

- Mammalian Cell Viability: Aspirate the cell suspension, perform a trypan blue exclusion assay using a hemocytometer to determine the viable cell count and percentage of viability of the hybridoma cells.
- Fungal Clearance: Visually assess the reduction in fungal growth. For a more quantitative measure, a small aliquot of the culture supernatant can be plated on Sabouraud Dextrose Agar to check for fungal colony-forming units (CFUs).
- Data Analysis:
 - Compare the hybridoma cell viability and fungal growth in the **natamycin**-treated wells to the untreated contaminated and uncontaminated controls.
 - Determine the minimum effective concentration of **natamycin** that eliminates fungal contamination without significantly affecting the viability of the hybridoma cells.

References

- 1. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The negligible effects of the antifungal natamycin on cholesterol-dipalmitoyl phosphatidylcholine monolayers may explain its low oral and topical toxicity for mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
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